molecular formula C19H17F3N2O5 B2995700 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1396798-93-8

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2995700
CAS No.: 1396798-93-8
M. Wt: 410.349
InChI Key: WTDPIFYWQCXHQH-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxol-5-yl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group and the trifluoromethylphenyl group. These groups are then coupled using specific reaction conditions to form the final product. Common synthetic routes include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are often employed to form the carbon-nitrogen bond between the two groups.

  • Oxidation and Reduction Reactions: These steps are crucial for introducing the hydroxyl group and the trifluoromethyl group, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation Reactions: These reactions can introduce additional functional groups or modify existing ones.

  • Reduction Reactions: These reactions can reduce certain functional groups, altering the compound's properties.

  • Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.

  • Medicine: Its potential as a therapeutic agent is being explored, especially in the context of diseases where its unique structural features may offer advantages.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:

  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: This compound has a similar structure but with a different position of the trifluoromethyl group.

  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide: This compound has a similar structure but with a different position of the trifluoromethyl group.

These comparisons highlight the importance of structural variations in determining the biological and chemical properties of the compound.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c1-18(27,11-5-6-14-15(8-11)29-10-28-14)9-23-16(25)17(26)24-13-4-2-3-12(7-13)19(20,21)22/h2-8,27H,9-10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDPIFYWQCXHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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